molecular formula C13H8Cl2N2O3 B3927086 2,3-dichloro-N-(4-nitrophenyl)benzamide

2,3-dichloro-N-(4-nitrophenyl)benzamide

Cat. No.: B3927086
M. Wt: 311.12 g/mol
InChI Key: DBDMESRRGXPNHR-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 3 positions on the benzene ring, and a nitrophenyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent, such as toluene or dichloromethane, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents, such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate can be used in the presence of a polar aprotic solvent, such as dimethyl sulfoxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used under acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with various functional groups.

    Reduction: 2,3-dichloro-N-(4-aminophenyl)benzamide.

    Oxidation: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.

Scientific Research Applications

2,3-dichloro-N-(4-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the binding affinity and specificity of the compound. The chlorine atoms on the benzene ring can also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-nitrophenyl)benzamide
  • 3,5-dichloro-N-(4-nitrophenyl)benzamide
  • 2,3-dichloro-N-(3-nitrophenyl)benzamide

Uniqueness

2,3-dichloro-N-(4-nitrophenyl)benzamide is unique due to the specific positioning of the chlorine atoms and the nitrophenyl group, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the para position relative to the amide linkage can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions.

Properties

IUPAC Name

2,3-dichloro-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-11-3-1-2-10(12(11)15)13(18)16-8-4-6-9(7-5-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDMESRRGXPNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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